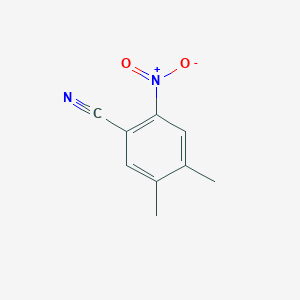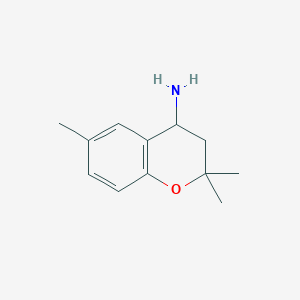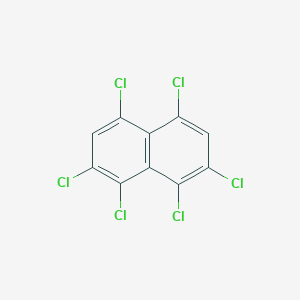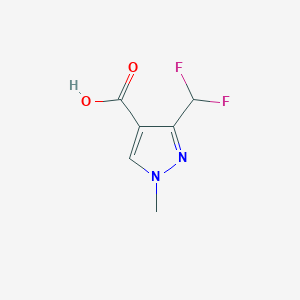
3-(二氟甲基)-1-甲基-1H-吡唑-4-羧酸
概述
描述
“3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the empirical formula C6H6F2N2O2 and a molecular weight of 176.12 . It is a solid in form .
Synthesis Analysis
The synthesis of “3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” involves the use of difluoroacetic acid, which is relatively low in price and small in molar mass . The preparation method is low in cost, simple and safe in technological operation, high in product content, and high in product yield . The total yield is 52.2-56.9% based on propargyl alcohol . Nanoscale titanium dioxide is adopted to carry out catalytic esterification, so that the reaction yield is high .
Molecular Structure Analysis
The SMILES string representation of the molecule is Cn1nc(cc1C(O)=O)C(F)F . This provides a text-based representation of the molecule’s structure.
Chemical Reactions Analysis
The compound is involved in difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .
科学研究应用
Late-stage Difluoromethylation
The compound plays a significant role in late-stage difluoromethylation processes . This field of research has benefited from the invention of multiple difluoromethylation reagents . The compound’s ability to form X–CF2H bonds where X is C(sp), C(sp2), C(sp3), O, N, or S is particularly noteworthy .
Hydrogen Bond Donor
The compound bearing a CF2H group is a better hydrogen-bond donor than its methylated analogues . This property is crucial in various chemical reactions and molecular interactions.
Difluoromethylation of Heterocycles
The compound is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . These are the core moieties of various biologically and pharmacologically active ingredients .
Pharmaceutical Applications
The compound’s difluoromethylation properties have streamlined access to molecules of pharmaceutical relevance . This has generated interest for process chemistry .
Biological Applications
The compound is significant due to its role in the construction of difluoromethyl substituted scaffolds . These scaffolds have high biological and synthetic value .
Radical Process in Difluoromethylation
The compound plays a crucial role in the difluoromethylation of heterocycles via a radical process . This process is essential for the design and catalytic mechanism of various chemical reactions .
未来方向
属性
IUPAC Name |
3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-10-2-3(6(11)12)4(9-10)5(7)8/h2,5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOHOBNEYHBZID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597105 | |
| Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176969-34-9 | |
| Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176969-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176969349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20527OAN56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action for the antifungal activity of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide derivatives?
A: Research suggests that these compounds target the succinate dehydrogenase (SDH) enzyme in fungi. Specifically, molecular docking studies indicate that the carbonyl oxygen of the compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) forms hydrogen bonds with the hydroxyl groups of TYR58 and TRP173 residues on SDH. [] This interaction likely disrupts the enzyme's function, leading to antifungal activity.
Q2: How does the structure of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide derivatives impact their antifungal activity?
A: Structure-activity relationship (SAR) studies have shown that modifications to the amide substituent significantly influence antifungal potency. For example, incorporating a 2-(5-bromo-1H-indazol-1-yl)phenyl group into the amide moiety led to increased activity against various phytopathogenic fungi. [] Additionally, compounds with a difluoromethyl group at the 3-position of the pyrazole ring generally exhibited better activity than those without. [] These findings highlight the importance of specific structural features for optimal antifungal activity.
Q3: Are there any computational models that can predict the activity of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide derivatives?
A: Yes, researchers have employed quantitative structure-activity relationship (QSAR) modeling techniques, such as Comparative Molecular Field Analysis (CoMFA), to establish a relationship between the three-dimensional structure of these compounds and their antifungal activities. [] These models can be valuable tools for predicting the potency of novel derivatives and guiding further optimization efforts.
Q4: Have any specific 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide derivatives demonstrated promising antifungal effects?
A: Yes, compound 9m, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, displayed superior antifungal activity compared to the commercially available fungicide boscalid against seven different phytopathogenic fungi. [] This finding highlights the potential of this class of compounds as novel antifungal agents.
Q5: What is the environmental fate of the fungicide isopyrazam, a derivative of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid?
A: Studies have explored the biodegradation of isopyrazam using various fungal and bacterial strains. Results indicate that isopyrazam can be metabolized by microorganisms, with Pseudomonas syringae and Xanthomonas axonopodis showing the highest degradation rates (86% and 80% respectively). [] This biodegradation process leads to the formation of several intermediate metabolites, including 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ((S)-9-hydroxy-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl)-amide, 3-difluoromethyl-1H-pyrazole-4-carboxylic acid, and 3-difluoromethyl-1-methyl-1H-pyrazole-4-amide. [] These findings are crucial for understanding the environmental persistence and potential impact of isopyrazam.
Q6: Are there different solid forms of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives, and how do they impact their application?
A: Research has revealed the existence of various solid forms for these compounds, including different crystal modifications and hydrates. [, ] These variations in solid form can significantly influence crucial factors like solubility, dissolution rate, and stability, ultimately impacting the formulation and effectiveness of these compounds as fungicides. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid methyl ester](/img/structure/B173476.png)


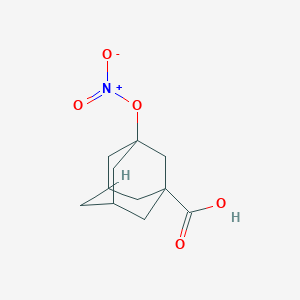
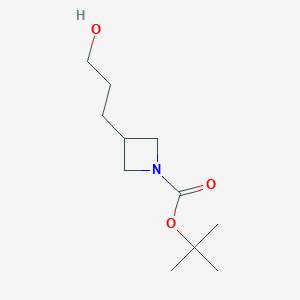
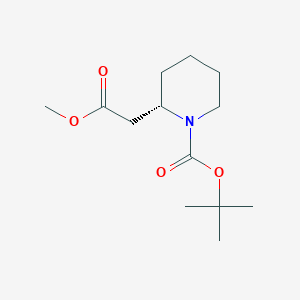
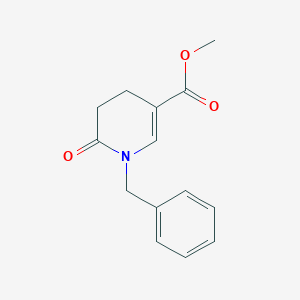


![(4R,6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B173502.png)
